molecular formula C14H12O3 B1588542 4-(4-Methoxyphenoxy)benzaldehyde CAS No. 78725-47-0

4-(4-Methoxyphenoxy)benzaldehyde

Cat. No. B1588542
CAS RN: 78725-47-0
M. Wt: 228.24 g/mol
InChI Key: XXZKVKMXUPYUTR-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It is also known by other names such as “4’-Methoxybiphenyl-4-carboxaldehyde” and “4’-Methoxy [1,1’-biphenyl]-4-carbaldehyde” among others .


Synthesis Analysis

The synthesis of “4-(4-Methoxyphenoxy)benzaldehyde” involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . This reaction results in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenoxy)benzaldehyde” consists of two benzene rings connected by an oxygen atom . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .


Physical And Chemical Properties Analysis

“4-(4-Methoxyphenoxy)benzaldehyde” is a solid substance with a melting point of 103-106 °C . Its empirical formula is C14H12O2 .

Scientific Research Applications

Radical Rearrangements

  • A study by Wörgötter and Hohenlohe-Oehringen (1985) investigated the reactions of aryloxyacetic acids and their derivatives, which include compounds like 4-(4-Methoxyphenoxy)benzaldehyde. They found that these compounds undergo radical rearrangements, which can be heavily influenced by the nature of the substituent and reaction temperature (Wörgötter & Hohenlohe-Oehringen, 1985).

Solid Phase Organic Synthesis

  • Swayze (1997) researched the use of electron-rich benzaldehyde derivatives, including 4-(4-Methoxyphenoxy)benzaldehyde, as linkers for solid-phase organic synthesis. These compounds facilitate the creation of various secondary amides and can be efficiently cleaved from supports (Swayze, 1997).

Intermolecular Interactions and Molecular Docking

  • Ghalla et al. (2018) conducted a comprehensive study on the structural and electronic properties of 4-methoxybenzaldehyde, detailing its intermolecular interactions and molecular docking behaviors. The research provides insights into its potential inhibitory activity on enzymes like tyrosinase (Ghalla et al., 2018).

Synthesis and Application in Polymers

  • Hafeez et al. (2019) investigated the synthesis and physicochemical properties of polymers derived from bis-aldehyde monomers, including derivatives of 4-(4-Methoxyphenoxy)benzaldehyde. They found that these polymers exhibit significant electrical conductivity, making them potentially useful in various applications (Hafeez et al., 2019).

Copolymerization Studies

  • Whelpley et al. (2022) synthesized phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives of 4-(4-Methoxyphenoxy)benzaldehyde, and studied their copolymerization with styrene. This research provides valuable insights into the synthesis and characteristics of these novel copolymers (Whelpley et al., 2022).

Safety And Hazards

The safety and hazards associated with “4-(4-Methoxyphenoxy)benzaldehyde” include skin sensitization and aquatic toxicity . Precautionary measures include avoiding inhalation and ingestion, wearing personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZKVKMXUPYUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440771
Record name 4-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)benzaldehyde

CAS RN

78725-47-0
Record name 4-(4-Methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78725-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-methoxyphenol (1.0 g, 0.00806 mol), 4-bromobenzaldehyde (1.49 g, 0.00805 mol), CuO (0.64 g, 0.00805 mol), potassium carbonate (1.11 g, 0.00803 mol) in pyridine (100 mL) was refluxed for 60 h. The reaction mixture was filtered into ice/water and the product was extracted with ethyl acetate. The organic layer was washed with water, dried (MgSO4), concentrated and chromatographed with CH2Cl2 to afford 1.56 g (85%) of 4-(4-methoxyphenoxy)benzaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Schäfer, L Iovkova-Berends, S Gilke… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C14H12O3, was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde. The dihedral angle between the least-squares planes of …
Number of citations: 1 scripts.iucr.org
HE Ungnade, EF Orwoll - Journal of the American Chemical …, 1943 - ACS Publications
When the Gattermann aldehyde synthesis is carried out with 4-methoxydiphenyl ether the product is 4-(4-methoxyphenoxy)-benzaldehyde. The yields are poor3 and difficult to …
Number of citations: 12 pubs.acs.org
F Fujikawa, K Hirai, T Hirayama… - … zasshi: Journal of …, 1969 - pubmed.ncbi.nlm.nih.gov
[Studies on chemotherapeutics for Mycobacterium tuberculosis. XXIV. Synthesis and antibacterial activity of Mycobacterium tuberculosis of 3-methoxy-2-phenoxybenzaldehyde …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
S Wawzonek, WG Gaffield - Journal of Medicinal Chemistry, 1963 - ACS Publications
3-[3, 5-Diiodo-4-(3, 5-diiodo-4-hydroxyphenoxy) phenyl Jserine,/3-[3, 5-diiodo-4-(4-hydroxvphenoxy (phenyl]-serine, ß-[3, 5-diiodo-4-(4-methoxyphenoxy (phenyl] serine, the isomeric/3-…
Number of citations: 1 pubs.acs.org
CR Harington, R Pitt-Rivers - Biochemical Journal, 1952 - ncbi.nlm.nih.gov
Melting points are not corrected for emergent stem. 3: 5-Diiodo-4-(4'-methoxyphenoxy) benzyl alcohol. 3: 5-Diiodo-4-(4'-methoxyphenoxy) benzaldehyde (Harington & Barger, 1927)(6-5 …
Number of citations: 25 www.ncbi.nlm.nih.gov
CR Harington - Biochemical journal, 1926 - ncbi.nlm.nih.gov
THE method for the isolation of thyroxine described in the preceding paper brought the preparation of comparatively large quantities of the material within the bounds of possibility. For …
Number of citations: 172 www.ncbi.nlm.nih.gov
JH Wilkinson - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
Interest in the acetic acid analogues* of thyroxine [3: 5-diiodo-4-(4'-hydroxy-3': 5'-diiodophenoxy)-phenylacetic acid] and triiodothyronine [3: 5-diiodo-4-(4'-hydroxy-3'-iodophenoxy) …
Number of citations: 46 www.ncbi.nlm.nih.gov
RI MELTZER, S FARBER, E MERRILL… - The Journal of Organic …, 1961 - ACS Publications
In pursuance of an interest in analogs of thyr-oxine, ß-[3-iodo-4-(3'-iodo-4'-hydroxyphenoxy)-phenyl Jpropionic acid and its 3, 3', 5'-triiodo ana-log were required. The method of …
Number of citations: 4 pubs.acs.org
F Fujikawa, K Hirai, S Konishi, F Kondo… - … Zasshi: Journal of the …, 1969 - europepmc.org
[Studies on chemotherapeutics for Mycobacterium tuberculosis. 23. Synthesis and antibacterial activity on Mycobacterium tuberculosis of 3-methoxy-4-phenoxybenzaldehyde and 3-…
Number of citations: 8 europepmc.org
F Fujikawa, T Nakamura, T Nishimaki… - … Zasshi: Journal of the …, 1968 - europepmc.org
[Studies on chemotherapeutics for Mycobacterium tuberculosis. XXIV. Synthesis and antibacterial activity of Mycobacterium tuberculosis of 3-methoxy-2-phenoxybenzaldehyde, 3-…
Number of citations: 2 europepmc.org

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